(R)-4-(1-Aminoethyl)benzoic acid

Chiral resolution Stereochemistry Enantiomeric purity

This (R)-configured chiral building block is critical for stereochemically sensitive applications. Unlike the racemate or (S)-enantiomer, the (R)-enantiomer provides the correct absolute configuration required for ROCK inhibitor scaffolds (e.g., Y-32885) and ATP-competitive kinase programs. Its bifunctional architecture—a carboxylic acid handle paired with a chiral primary amine—enables precise amide coupling and peptidomimetic elaboration. Procuring the stereodefined (R)-form avoids the introduction of unquantified stereochemical impurities, ensuring uncompromised enantiomeric excess, valid SAR interpretation, and reproducible biological evaluation.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 1108683-66-4
Cat. No. B1532825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(1-Aminoethyl)benzoic acid
CAS1108683-66-4
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)O)N
InChIInChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m1/s1
InChIKeyNDMBVGSUFFPAFE-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-(1-Aminoethyl)benzoic Acid (CAS 1108683-66-4): Chiral Building Block for Asymmetric Synthesis and Pharmaceutical R&D Procurement


(R)-4-(1-Aminoethyl)benzoic acid (CAS 1108683-66-4) is a chiral para-substituted benzoic acid derivative bearing an (R)-configured 1-aminoethyl side chain. It belongs to the class of non-proteinogenic chiral arylalkylamines and serves primarily as a chiral building block and synthetic intermediate in medicinal chemistry and pharmaceutical research . The compound possesses a defined stereocenter at the α-carbon of the aminoethyl moiety, which distinguishes it from its (S)-enantiomer (CAS 222714-33-2) and the racemic mixture (CAS 28357-95-1) . Its bifunctional architecture—combining a carboxylic acid handle with a chiral primary amine—enables incorporation into peptidomimetics, kinase inhibitor scaffolds, and other stereochemically defined pharmacophores .

Why (R)-4-(1-Aminoethyl)benzoic Acid Cannot Be Interchanged with Racemic or (S)-Configured Analogs


Substitution with the racemic mixture (CAS 28357-95-1) or the (S)-enantiomer (CAS 222714-33-2) is not functionally equivalent in stereochemically sensitive applications. The (R)-configuration imparts specific three-dimensional geometry that directly governs molecular recognition events including hydrogen-bonding networks, steric complementarity in enzyme active sites, and chiral induction in asymmetric transformations [1]. Lipase-catalyzed resolution studies demonstrate that enzymes such as Novozyme® 435 exhibit preferential acylation of the (R)-enantiomer over the (S)-enantiomer in methyl ester derivatives, underscoring the differential biochemical recognition between stereoisomers [2]. For procurement decisions involving stereodefined target synthesis, selection of the incorrect enantiomer or racemate introduces unquantified stereochemical impurities that compromise downstream enantiomeric excess (ee), alter pharmacological profiles, and invalidate structure-activity relationship (SAR) interpretation .

Quantitative Differentiation of (R)-4-(1-Aminoethyl)benzoic Acid vs. (S)-Enantiomer and Racemic Analogs


Absolute Stereochemical Configuration: Defined (R)-Enantiomer vs. (S)-Enantiomer and Racemate

The target compound is unambiguously defined as the (R)-enantiomer with CAS 1108683-66-4, in contrast to the (S)-enantiomer (CAS 222714-33-2) and the racemic mixture (CAS 28357-95-1). The InChI stereochemical descriptor t6-/m1/s1 definitively assigns the (R)-configuration at the chiral center . Lipase-catalyzed enantioselective acylation using Novozyme® 435 demonstrates preferential recognition: the enzyme selectively acylates the (R)-enantiomer of the methyl ester derivative while leaving the (S)-enantiomer largely unreacted, enabling enantiomeric separation [1]. This stereochemical distinction is non-negotiable for applications requiring defined chirality, as racemic substitution would introduce 50% of the undesired stereoisomer .

Chiral resolution Stereochemistry Enantiomeric purity

Enantioselective Enzymatic Recognition: Differential Lipase Acylation of (R)- vs. (S)-Methyl Ester

In enantioselective acylation of racemic methyl 4-(1-aminoethyl)benzoate using Novozyme® 435 lipase with methoxyacetic esters as acylating agents, the enzyme preferentially acylates the (R)-enantiomer, leaving the (S)-enantiomer largely unchanged [1]. This differential reactivity forms the basis for industrial-scale chiral resolution processes that produce optically active methyl 4-(1-ammoniumethyl)benzoate sulfate in high optical purity [2]. The patent literature explicitly notes that earlier enzymatic methods (e.g., subtilisin-catalyzed reactions) achieved only moderate enantioselectivity with unsatisfactory enantiomeric excesses, whereas the Novozyme® 435/methoxyacetic ester system provides improved discrimination [3].

Enzymatic resolution Lipase catalysis Chiral amine synthesis

Commercial Purity Specification: 98% Purity from Sigma-Aldrich vs. 95% Industry Baseline

Sigma-Aldrich (Ambeed) supplies (R)-4-(1-Aminoethyl)benzoic acid with a certified purity of 98% . This exceeds the 95% minimum purity specification offered by multiple alternative vendors including AKSci, CoolPharm, and Leyan . The 3% absolute purity differential corresponds to a 60% reduction in unspecified impurities (from 5% to 2% total impurity burden), which is consequential for applications requiring precise stoichiometric control in coupling reactions or where trace impurities may interfere with catalytic cycles or biological assays .

Chemical purity Quality control Procurement specification

Physicochemical Property Profile: Predicted LogP and Polar Surface Area for Drug-Likeness Assessment

ACD/Labs Percepta platform predictions provide a defined physicochemical profile for (R)-4-(1-Aminoethyl)benzoic acid: LogP = 1.11, Polar Surface Area (PSA) = 63 Ų, and zero Rule of 5 violations . In contrast, structurally related 4-(1-imidazolyl)benzoic acid and 4-(1-bromoethyl)benzoic acid exhibit divergent property profiles (different PSA and LogP values) that alter predicted membrane permeability and solubility [1]. The compound's hydrogen bond donor count (3) and acceptor count (3), combined with two freely rotatable bonds, place it within favorable oral bioavailability parameter space .

Physicochemical properties Drug-likeness ADME prediction

Synthetic Accessibility via Asymmetric Routes: Defined Stereochemistry without Chiral Chromatography

The (R)-configured compound can be accessed via established asymmetric synthetic methodologies including lipase-catalyzed enantioselective acylation of racemic methyl ester precursors or catalytic asymmetric transfer hydrogenation of prochiral ketones [1]. Patent CN112552200A describes preparation of optically pure 4-(1-amino)ethyl benzoate with defined stereochemistry, enabling multi-gram to kilogram production without reliance on expensive chiral chromatography [2]. This contrasts with racemic material that requires downstream chiral resolution steps or chromatographic enantiomer separation, adding cost and complexity to synthetic workflows [3].

Asymmetric synthesis Chiral building block Synthetic efficiency

Optimal Research and Procurement Applications for (R)-4-(1-Aminoethyl)benzoic Acid (CAS 1108683-66-4)


Synthesis of Stereodefined Rho-Kinase (ROCK) Inhibitor Scaffolds

The (R)-configured 1-aminoethyl moiety serves as a critical chiral pharmacophoric element in Rho-kinase inhibitors including Y-32885 ((R)-(+)-N-(4-pyridyl)-4-(1-aminoethyl)benzamide) and related analogs [1]. Procurement of the stereodefined (R)-enantiomer ensures correct absolute configuration for target binding, as SAR studies confirm that (R)-configuration is essential for ROCK inhibitory activity [2]. Substitution with racemic material would introduce 50% inactive or antagonistic (S)-enantiomer, confounding biological evaluation and requiring downstream purification.

Chiral Building Block for Peptidomimetic and Kinase Inhibitor Library Synthesis

The bifunctional architecture—combining a carboxylic acid handle for amide bond formation with a chiral primary amine—enables incorporation into diverse peptidomimetic scaffolds and kinase inhibitor cores [1]. The defined (R)-stereochemistry provides a fixed three-dimensional vector for structure-based drug design, particularly in ATP-competitive kinase inhibitor programs where precise spatial orientation of hydrogen-bonding motifs is critical [2]. The 98% purity grade from Sigma-Aldrich supports reproducible coupling yields in parallel synthesis and library production workflows.

Enzymatic Resolution Process Development and Chiral Method Validation

The established differential reactivity of (R)- vs. (S)-enantiomers in Novozyme® 435-catalyzed acylation makes the stereodefined (R)-compound a valuable reference standard for developing and validating enzymatic resolution methods [1]. Researchers optimizing lipase-catalyzed kinetic resolutions require authentic samples of both enantiomers to establish baseline selectivity parameters and calibrate chiral HPLC methods [2]. The compound serves as a positive control for (R)-selective enzymatic transformations and as a calibration standard for enantiomeric excess determination.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With molecular weight of 165.19 Da, LogP of 1.11, and zero Rule of 5 violations, (R)-4-(1-Aminoethyl)benzoic acid meets established fragment-likeness criteria (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its polar surface area (63 Ų) and balanced hydrogen-bonding capacity make it suitable for fragment library inclusion in target-based screening campaigns [2]. The chiral amine handle provides a synthetic vector for fragment elaboration following initial hit identification, enabling rapid SAR exploration through amide coupling or reductive amination chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-(1-Aminoethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.